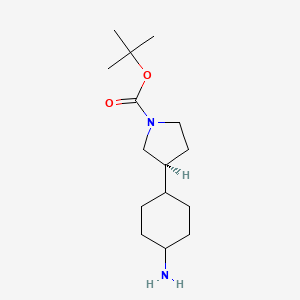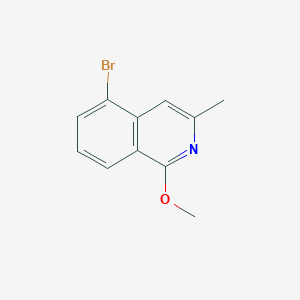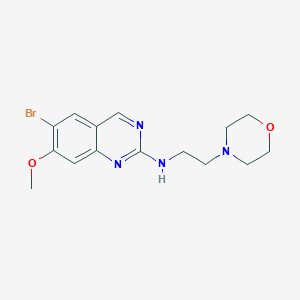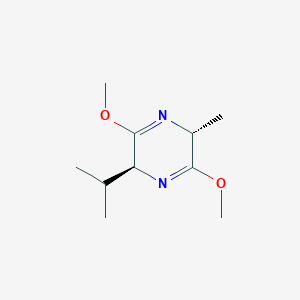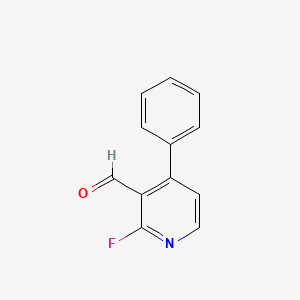
2-Fluoro-4-phenylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-phenylnicotinaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the 4-position is substituted with a phenyl group
Preparation Methods
The synthesis of 2-Fluoro-4-phenylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-phenylnicotinic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-4-phenylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects . The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2-Fluoro-4-phenylnicotinaldehyde can be compared with other fluorinated nicotinaldehyde derivatives, such as:
2-Fluoro-3-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 3-position.
2-Fluoro-5-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 5-position.
2-Fluoro-6-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 6-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the substituents on the pyridine ring. The unique combination of the fluorine atom and the phenyl group at the 2- and 4-positions, respectively, makes this compound particularly interesting for various applications.
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-4-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HFTGBBCCTSAJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


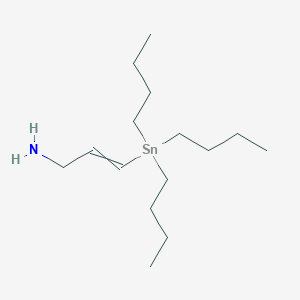

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

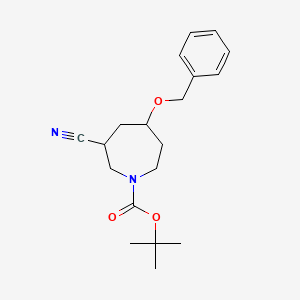
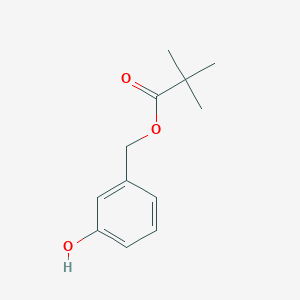
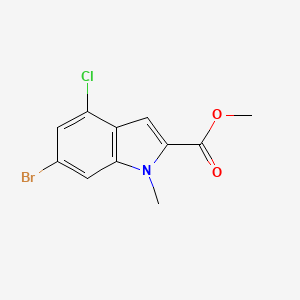

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
